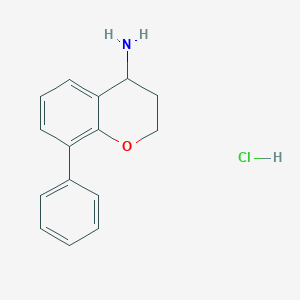
8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amin-hydrochlorid
Übersicht
Beschreibung
8-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a useful research compound. Its molecular formula is C15H16ClNO and its molecular weight is 261.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse von 8-Phenyl-3,4-Dihydro-2H-1-benzopyran-4-amin-hydrochlorid
Die Verbindung „this compound“ hat mehrere potenzielle Anwendungen in der wissenschaftlichen Forschung, insbesondere im Bereich der pharmazeutischen Chemie. Nachfolgend finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen:
Antitumoraktivität: Das Benzopyran-4-on-Gerüst, das Teil der Struktur der Verbindung ist, hat ein erhebliches Potenzial als Antitumormittel gezeigt. Forschungen zeigen, dass Derivate dieser Verbindung gegen multiresistente Krebszelllinien wirksam sein können . Die antiproliferative Aktivität dieser Verbindungen wurde an einem Panel von sechs Krebszelllinien getestet, wobei vielversprechende Ergebnisse in der Hemmung der Proliferation von Krebszellen und der Induktion von Apoptose erzielt wurden .
Anti-HIV-Eigenschaften: Verbindungen mit dem Benzopyran-4-on-Kern wurden auf ihre Anti-HIV-Eigenschaften untersucht. Die Fähigkeit, die Replikation von HIV zu hemmen, bietet nicht nur einen potenziellen therapeutischen Weg, sondern trägt auch zum Verständnis des Lebenszyklus des Virus und der potenziellen Ziele für die Medikamentenentwicklung bei .
Entzündungshemmende Anwendungen: Die entzündungshemmenden Eigenschaften von Benzopyran-Derivaten machen sie zu Kandidaten für die Behandlung von Entzündungskrankheiten. Sie können in Zellassays verwendet werden, um ihre Wirksamkeit bei der Reduzierung von Entzündungen zu bewerten, was ein häufiges Symptom bei verschiedenen chronischen Erkrankungen ist .
Antimikrobielle Wirkungen: Benzopyran-Verbindungen wurden auf ihre antimikrobiellen Wirkungen untersucht, zu denen antibakterielle und antimykotische Aktivitäten gehören. Diese Eigenschaften sind entscheidend für die Entwicklung neuer Antibiotika angesichts der steigenden Antibiotikaresistenz .
Antituberkulose-Potenzial: Die Struktur von Benzopyran-4-on-Derivaten wurde mit einer antituberkulösen Aktivität in Verbindung gebracht. Diese Anwendung ist besonders relevant angesichts der globalen Gesundheitsherausforderung, die von Tuberkulose ausgeht, und der Notwendigkeit effektiverer Behandlungen .
Antidiabetische Aktivität: Forschungen zu Benzopyran-Derivaten haben sich auch auf antidiabetische Anwendungen erstreckt. Diese Verbindungen können eine Rolle bei der Regulierung des Blutzuckerspiegels spielen und einen neuen Ansatz für die Behandlung von Diabetes bieten .
Medikamentenforschung und -entwicklung: Die vielfältigen pharmakologischen Eigenschaften von Benzopyran-4-on-Derivaten machen sie zu wertvollen Gerüsten in der Medikamentenforschung und -entwicklung. Sie können modifiziert werden, um ihre Wirksamkeit und Selektivität für verschiedene therapeutische Ziele zu verbessern .
Eigenschaften
IUPAC Name |
8-phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO.ClH/c16-14-9-10-17-15-12(7-4-8-13(14)15)11-5-2-1-3-6-11;/h1-8,14H,9-10,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLBGRZEPIDUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2C1N)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


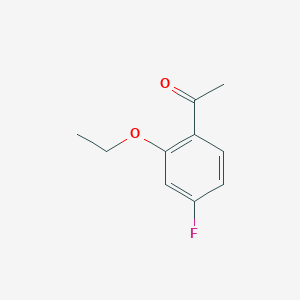

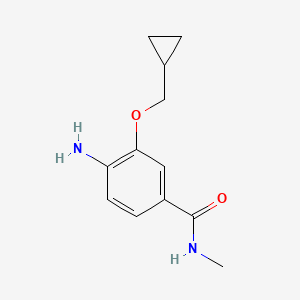
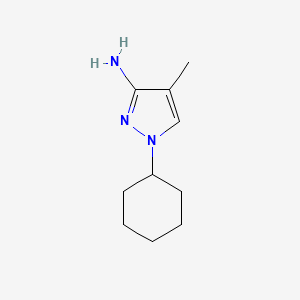
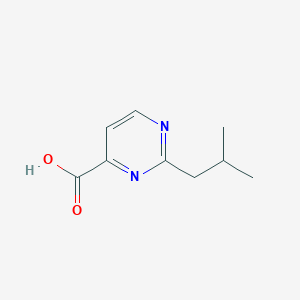
![3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1454113.png)

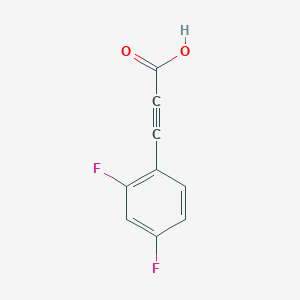

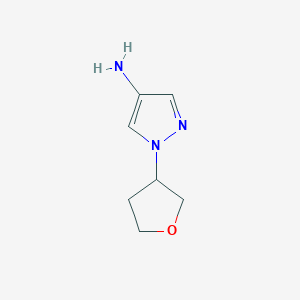


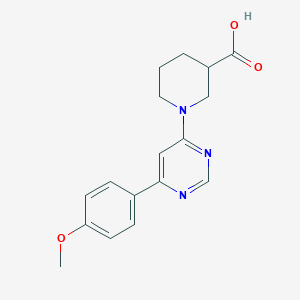
![4-(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid](/img/structure/B1454128.png)
